Fusarochromanone

Descripción general

Descripción

Fusarochromanone is a synthetic compound that belongs to the class of flavonoids. . This compound has gained attention due to its potential therapeutic and environmental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fusarochromanone involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another approach involves the transformation of sugars by a homochiral synthetic technique to obtain all stereoisomers of 3-amino-2-hydroxybutanoic acids .

Industrial Production Methods

The use of green solvents and catalysts under environmentally friendly conditions is also a consideration in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Fusarochromanone undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Antitumor Activity

Fusarochromanone (also referred to as FC101) has been extensively studied for its cytotoxic effects on various cancer cell lines. Research indicates that it exhibits significant antitumor activity through multiple mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that FC101 effectively inhibits the proliferation of glioblastoma cells. For example, treatment with FC101 resulted in a 31-82% decrease in cell viability across different glioblastoma cell lines (U87, A172, U251) after four days of exposure .

- Induction of Apoptosis : this compound triggers apoptotic pathways in cancer cells. It has been demonstrated to activate caspase-dependent signaling, leading to apoptosis in glioblastoma cells and other cancer types . The cleavage of poly(ADP-ribose) polymerase (PARP) is a key indicator of this apoptotic process .

- Reactive Oxygen Species Generation : FC101 induces the production of reactive oxygen species (ROS), which play a crucial role in mediating its cytotoxic effects. The activation of the c-Jun N-terminal kinase (JNK) pathway by ROS has been linked to increased cell death in various cell lines .

Case Studies and Experimental Findings

Numerous studies have highlighted the efficacy of this compound as a potential therapeutic agent:

- Glioblastoma Research : A study demonstrated that FC101 not only inhibited glioblastoma cell growth but also reduced tumor cell migration, indicating its potential to combat tumor invasiveness .

- Breast Cancer and Melanoma : this compound has shown promise against breast cancer cells and melanomas, where it inhibited growth both in vitro and in vivo, suggesting its utility as part of combination therapies .

- Cytotoxicity against Other Cancer Lines : Recent investigations revealed that this compound derivatives exhibited varying degrees of cytotoxicity against colorectal cancer (HCT-116) and osteosarcoma (U-2 OS) cell lines, with half-maximal effective concentration (EC50) values indicating potent activity .

Comparative Efficacy Table

The following table summarizes the efficacy of this compound across different cancer types based on experimental findings:

| Cancer Type | Cell Line | EC50 (µM) | Mechanism |

|---|---|---|---|

| Glioblastoma | U87 | 0.176 | Apoptosis via JNK activation |

| Breast Cancer | MCF-7 | 0.087 | Inhibition of proliferation |

| Melanoma | B16-F10 | 0.896 | Induction of ROS |

| Colorectal Cancer | HCT-116 | 62.950 | Cytotoxicity through apoptosis |

| Osteosarcoma | U-2 OS | 35.090 | JNK pathway involvement |

Mecanismo De Acción

The mechanism of action of Fusarochromanone involves its interaction with various molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .

Comparación Con Compuestos Similares

Similar Compounds

Naringenin: A flavanone found in citrus fruits, from which Fusarochromanone is derived.

5-aminosalicylic acid (5-ASA): Known for its anti-inflammatory properties and used in the treatment of inflammatory bowel disease.

Actividad Biológica

Fusarochromanone (FC101) is a mycotoxin produced by the fungus Fusarium equiseti, recognized for its diverse biological activities, particularly in the context of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Derivatives

This compound is characterized by a chromone structure, which is essential for its biological activity. Recent studies have explored various derivatives of this compound, revealing that modifications to the chemical structure significantly influence its potency and efficacy. For instance, acetylation at the 3′ position drastically reduces cytotoxicity, highlighting the importance of specific functional groups in determining biological activity .

Cytotoxicity and Anticancer Properties

Numerous studies have demonstrated the potent cytotoxic effects of this compound across different cancer cell lines. The half-maximal effective concentration (EC50) values for various derivatives indicate a wide range of activity:

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| This compound TDP-1 | RPE-1 | 0.058 |

| This compound TDP-1 | HCT-116 | 0.170 |

| This compound TDP-1 | U2OS | 0.232 |

| Deacetamidofusarochrom-2′,3′-dienes | RPE-1 | 5.22 |

| 2,2-dimethyl-5-amino-6-(2′E-ene-4′-hydroxylbutyryl)-4-chromone | HCT-116 | 13.73 |

These findings suggest that this compound derivatives can be highly effective against various cancer types, with this compound TDP-1 exhibiting the highest activity .

The mechanisms underlying the anticancer effects of this compound involve multiple pathways:

- Induction of Reactive Oxygen Species (ROS) : FC101 has been shown to increase ROS levels in cells, leading to oxidative stress and subsequent activation of the JNK signaling pathway. This pathway is critical for mediating cell death in response to various stressors .

- Inhibition of Protein Phosphatases : The activation of JNK is linked to the inhibition of protein phosphatases PP2A and PP5, which play roles in cell survival and proliferation .

- Selective Accumulation in Tumor Cells : Studies utilizing confocal microscopy have revealed that this compound preferentially accumulates in tumor cells compared to normal cells, enhancing its potential as a targeted therapeutic agent .

Case Studies and Research Findings

Recent research has focused on the combination therapies involving this compound to enhance its anticancer effects:

- Combination with Targeted Therapies : In studies combining FC101 with erlotinib or lapatinib, enhanced cytotoxicity was observed compared to single-agent treatments. For example, combining 0.5 µM FC101 with 0.5 µM erlotinib showed significant improvements in cell viability reduction over time .

- Anti-Angiogenic Activity : FC101 has also been identified as an anti-angiogenic agent, inhibiting new blood vessel formation which is crucial for tumor growth and metastasis .

Potential Applications and Future Directions

The promising biological activities of this compound suggest several potential applications:

- Cancer Therapeutics : Given its ability to induce apoptosis and inhibit tumor growth through multiple pathways, this compound could serve as a lead compound for developing new anticancer drugs.

- Targeted Drug Delivery Systems : The selective accumulation in cancer cells opens avenues for designing drug delivery systems that utilize this compound as a carrier for other therapeutic agents.

Propiedades

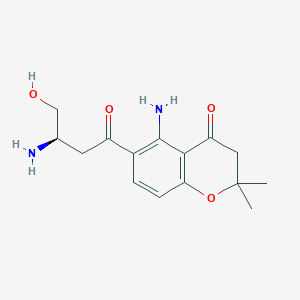

IUPAC Name |

5-amino-6-[(3R)-3-amino-4-hydroxybutanoyl]-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-15(2)6-11(20)13-12(21-15)4-3-9(14(13)17)10(19)5-8(16)7-18/h3-4,8,18H,5-7,16-17H2,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSICWYFCAPPJB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2N)C(=O)CC(CO)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2N)C(=O)C[C@H](CO)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.